molecular formula C6H10ClN3O3 B1440855 Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate hydrochloride CAS No. 652158-84-4

Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate hydrochloride

Cat. No.: B1440855
CAS No.: 652158-84-4
M. Wt: 207.61 g/mol
InChI Key: VCDNOQLFRYWBBY-UHFFFAOYSA-N
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Description

Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate hydrochloride is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with an appropriate nitrile to form the oxadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce reduced heterocyclic compounds.

Scientific Research Applications

Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate hydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is used in the development of novel materials with unique electronic and optical properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-aminomethyl-5-hydroxy-1H-indole-3-carboxylate hydrochloride
  • Ethyl 2-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acid

Uniqueness

Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate hydrochloride is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties compared to similar compounds. The oxadiazole ring enhances the compound’s stability and reactivity, making it a valuable scaffold in medicinal chemistry and materials science.

Properties

IUPAC Name

ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3.ClH/c1-2-11-6(10)5-9-8-4(3-7)12-5;/h2-3,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDNOQLFRYWBBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(O1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80719284
Record name Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80719284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

652158-84-4
Record name Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80719284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate hydrochloride
Reactant of Route 2
Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate hydrochloride
Reactant of Route 3
Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate hydrochloride
Reactant of Route 4
Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate hydrochloride
Reactant of Route 5
Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate hydrochloride
Reactant of Route 6
Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate hydrochloride

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